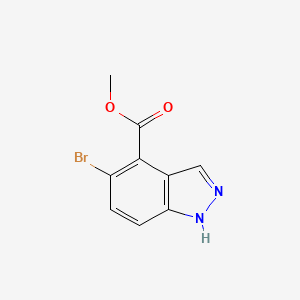

Methyl 5-bromo-1H-indazole-4-carboxylate

Description

The exact mass of the compound Methyl 5-bromo-1H-indazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-bromo-1H-indazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-1H-indazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKNYIAOEMIAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731109 | |

| Record name | Methyl 5-bromo-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037840-79-1 | |

| Record name | Methyl 5-bromo-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromo-1H-indazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromo-1H-indazole-4-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-1H-indazole-4-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight of 255.07 g/mol , and delves into synthetic strategies, characterization methodologies, and its emerging applications. The indazole scaffold is a well-established pharmacophore, and this particular derivative offers a unique substitution pattern for the exploration of novel chemical space, particularly in the development of kinase inhibitors. This document serves as a resource for researchers looking to incorporate this versatile molecule into their research and development programs.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets. The indazole nucleus is present in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific substitution pattern of Methyl 5-bromo-1H-indazole-4-carboxylate, featuring a bromine atom at the 5-position and a methyl carboxylate at the 4-position, provides valuable handles for further chemical modification and targeted drug design.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 5-bromo-1H-indazole-4-carboxylate is fundamental for its application in research and synthesis.

| Property | Value | Source |

| Molecular Weight | 255.07 g/mol | |

| Chemical Formula | C₉H₇BrN₂O₂ | [1] |

| CAS Number | 1037840-79-1 | |

| Physical Form | Solid | |

| Purity | Typically >95% |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the aromatic protons on the indazole core, the N-H proton, and the methyl ester protons. ¹³C NMR would provide information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretch, C=O stretch of the ester, and aromatic C-H and C=C vibrations.

-

Melting Point: The melting point is a crucial indicator of purity.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to assess the purity of the compound.

Synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate

While a specific, detailed, and publicly available protocol for the synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate is not explicitly documented, its synthesis can be approached through established methods for the formation of the indazole ring and subsequent functionalization. A plausible synthetic strategy involves the construction of the indazole core from a suitably substituted aniline derivative.

Conceptual Synthetic Workflow

A potential synthetic route could commence with a substituted 2-methylaniline, proceed through diazotization and cyclization to form the indazole ring, followed by bromination and esterification.

Caption: A conceptual workflow for the synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol based on known indazole syntheses. This protocol should be considered illustrative and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 5-Bromo-1H-indazole

This step can be achieved through the diazotization of a suitable bromo-2-methylaniline.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-bromo-2-methylaniline in a suitable organic solvent like chloroform.

-

Acetylation: Cool the solution and add acetic anhydride dropwise, maintaining the temperature below 40°C.

-

Diazotization and Cyclization: Add potassium acetate followed by isoamyl nitrite. Reflux the reaction mixture for several hours.

-

Work-up: After cooling, distill off the volatiles under reduced pressure. The crude product is then subjected to acidic work-up followed by basification and extraction with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by column chromatography on silica gel to yield 5-bromo-1H-indazole.

Step 2: Carboxylation at the 4-position

Directing the carboxylation to the 4-position can be challenging and may require specific directing groups or a multi-step process.

Step 3: Esterification

-

Reaction: The resulting 5-bromo-1H-indazole-4-carboxylic acid is dissolved in methanol.

-

Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

Reflux: The mixture is refluxed until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted. Purification by recrystallization or column chromatography would yield the final product, Methyl 5-bromo-1H-indazole-4-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in the development of kinase inhibitors. The bromine atom at the 5-position of Methyl 5-bromo-1H-indazole-4-carboxylate serves as a key functional group for introducing diversity through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. The methyl carboxylate at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, or it can be reduced to the corresponding alcohol for further derivatization.

Role as a Scaffold in Kinase Inhibitor Design

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases. The substituents on the indazole ring can then be tailored to achieve potency and selectivity for a specific kinase target.

Caption: Workflow for utilizing Methyl 5-bromo-1H-indazole-4-carboxylate in kinase inhibitor discovery.

Safety and Handling

Although a specific safety data sheet (SDS) for Methyl 5-bromo-1H-indazole-4-carboxylate is not widely available, data from closely related compounds, such as other bromo-indazole derivatives, can provide guidance on handling precautions.

-

Hazard Statements (Anticipated): Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Conclusion

Methyl 5-bromo-1H-indazole-4-carboxylate represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique substitution pattern on the privileged indazole scaffold provides ample opportunities for the synthesis of novel compounds with potential therapeutic applications. While detailed synthetic and characterization data for this specific isomer remain somewhat elusive in readily accessible literature, the foundational knowledge of indazole chemistry provides a clear path for its synthesis and utilization. As the quest for novel and selective kinase inhibitors and other therapeutic agents continues, the utility of well-designed building blocks like Methyl 5-bromo-1H-indazole-4-carboxylate will undoubtedly continue to grow.

References

-

PubChem. Methyl 5-bromo-1H-indazole-4-carboxylate. Available at: [Link].

Sources

Methyl 5-bromo-1H-indazole-4-carboxylate: A Technical Guide for Advanced Chemical Synthesis

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, is a cornerstone of modern medicinal chemistry. As a bioisostere of indole, it is featured in a multitude of compounds with significant biological activity.[1][2] Indazole derivatives are integral to the development of therapeutics for a wide range of diseases, including cancer, inflammation, and cardiovascular conditions.[2][3] Their utility stems from the unique electronic properties of the fused pyrazole-benzene ring and the multiple sites available for synthetic modification.

Methyl 5-bromo-1H-indazole-4-carboxylate (CAS No. 1037840-79-1) is a particularly valuable intermediate in this class. Its structure incorporates three key functional groups poised for diverse chemical transformations: the reactive N-H of the indazole core, a bromine atom on the benzene ring suitable for cross-coupling reactions, and a methyl ester at the 4-position that can be readily modified. This guide provides an in-depth examination of its chemical properties, a robust synthesis protocol, and its reactivity profile to empower researchers in drug discovery and process development.

Core Physicochemical Properties

Precise experimental data for this specific molecule is not widely published. However, based on data from commercial suppliers and analysis of closely related analogues, we can establish a reliable profile.

| Property | Value / Description | Source |

| CAS Number | 1037840-79-1 | [4] |

| Molecular Formula | C₉H₇BrN₂O₂ | [5] |

| Molecular Weight | 255.07 g/mol | [5] |

| Appearance | Expected to be a solid, consistent with substituted indazoles. | N/A |

| Melting Point | Not available (N/A). | [5] |

| Boiling Point | Not available (N/A). Predicted for an isomer to be ~400 °C. | [5][6] |

| Solubility | Expected to be soluble in organic solvents like alcohols, ethers, and DMF.[6] | N/A |

| Purity | Commercially available with ≥95% purity. | N/A |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment. | N/A |

Synthesis Methodology: A Regioselective Approach

Conceptual Synthesis Workflow

The following diagram illustrates a logical and field-proven synthetic sequence.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology derived from established procedures for analogous compounds.[3][7] Researchers should perform initial small-scale trials to optimize reaction conditions.

Step 1: Synthesis of Methyl 2-amino-4-bromo-3-methylbenzoate (Intermediate B)

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Methyl 2-amino-3-methylbenzoate (1.0 eq) in acetonitrile (10 volumes).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in acetonitrile and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The rationale for using NBS is its ability to provide a source of electrophilic bromine under mild conditions, offering high regioselectivity for the position para to the activating amino group.

-

Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 10 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the brominated intermediate.

Step 2: Synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate (Target Compound C)

-

Reaction Setup: To a flask charged with the brominated intermediate from Step 1 (1.0 eq), add acetic acid (5-10 volumes).

-

Diazotization: Add isoamyl nitrite (1.5 eq) dropwise at room temperature. Isoamyl nitrite serves as the diazotizing agent, converting the primary aromatic amine into a reactive diazonium salt in situ.

-

Cyclization: Heat the reaction mixture to 80-100 °C for 2-4 hours. The elevated temperature promotes the intramolecular cyclization of the diazonium intermediate to form the stable indazole ring.

-

Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

-

Isolation: Upon completion, cool the mixture to room temperature and pour it into ice water. The product will often precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Chemical Reactivity and Strategic Applications

The synthetic utility of Methyl 5-bromo-1H-indazole-4-carboxylate arises from the distinct reactivity of its three functional domains.

Caption: Key reaction pathways for synthetic modification.

-

N-H Functionalization: The indazole N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting indazolide anion is a potent nucleophile, readily undergoing N-alkylation or N-arylation.[2] This is a primary route for introducing diverse side chains to modulate pharmacokinetic properties. The reaction often yields a mixture of N1 and N2 isomers, with the N1 isomer typically being the thermodynamically more stable and predominant product.[2]

-

C5-Bromo Cross-Coupling: The bromine atom at the 5-position is a critical handle for carbon-carbon and carbon-nitrogen bond formation via transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce aryl, heteroaryl, alkynyl, and amino substituents, respectively. This allows for the extensive exploration of the structure-activity relationship (SAR) at this position.

-

C4-Ester Modification: The methyl ester is a versatile functional group. It can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid is a key intermediate for forming amide bonds by coupling with various amines using standard reagents like HATU or EDC. This transformation is fundamental in drug development for creating libraries of analogues to optimize target binding and other properties.[8]

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, and intermediates like Methyl 5-bromo-1H-indazole-4-carboxylate are crucial for accessing novel chemical matter.

-

Kinase Inhibitors: The indazole core serves as an effective hinge-binding motif in many kinase inhibitors used in oncology. Functionalization at the C4 and C5 positions can be used to target the solvent-front region and improve selectivity and potency.

-

Cardiovascular and Metabolic Diseases: Indazole-containing compounds have been investigated for their ability to inhibit Rho kinase and for their protective effects on vascular cells, making them relevant for conditions like hypertension and diabetes.[3]

-

GPCR Antagonists: Substituted indazoles have been successfully developed as antagonists for G-protein coupled receptors (GPCRs), such as the CC-chemokine receptor 4 (CCR4), which is implicated in inflammatory diseases and cancer.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related bromoindazole derivatives provides essential guidance.

-

GHS Hazard Classification (Anticipated): Based on analogues, the compound should be handled as acutely toxic if swallowed, a skin irritant, and a serious eye irritant.[9]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide provides a comprehensive overview of Methyl 5-bromo-1H-indazole-4-carboxylate, grounding its synthetic utility and chemical properties in established scientific principles. By understanding its synthesis, reactivity, and potential applications, researchers can effectively leverage this versatile building block to advance the frontiers of drug discovery and materials science.

References

- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.

- Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.

-

PubChem. Methyl 5-Bromo-3-formyl-1H-indazole-4-carboxylate. Available at: [Link]

-

Journal of Medicinal Chemistry. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]

-

AA Blocks. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]

-

The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

-

ChemRxiv. (2022). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Available at: [Link]

-

MDPI. (2023). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Available at: [Link]

-

Institute of Chemistry of Clermont-Ferrand. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. (2016). Supporting Information. Available at: [Link]

-

American Elements. Methyl 5-bromo-1H-indazole-4-carboxylate. Available at: [Link]

-

ChemBK. methyl 3-bromo-1H-indazole-5-carboxylate. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. aablocks.com [aablocks.com]

- 5. americanelements.com [americanelements.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemscene.com [chemscene.com]

"Methyl 5-bromo-1H-indazole-4-carboxylate" synthesis pathway

This guide details the strategic synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate (CAS: 1037840-79-1), a critical scaffold in the development of kinase inhibitors (e.g., PARP, FGFR).

The synthesis of this molecule presents a specific regiochemical challenge: installing a bromine atom at the C5 position of the indazole core while maintaining an ester at the sterically crowded C4 position. This guide presents a De Novo Construction Strategy , which offers superior regiocontrol compared to direct functionalization methods.

Retrosynthetic Analysis & Strategy

Direct bromination of methyl 1H-indazole-4-carboxylate often yields a mixture of C3-bromo (kinetic) and C5-bromo (thermodynamic) products due to the competing electronic effects of the pyrazole ring and the C4-ester.

To guarantee the 5-bromo-4-carboxylate substitution pattern, the most robust approach is to construct the indazole ring after establishing the halogenation pattern on the benzene precursor.

-

Target: Methyl 5-bromo-1H-indazole-4-carboxylate[1]

-

Key Disconnection: N1–N2 and C3–C3a bonds (Modified Jacobson/Diazotization).

-

Precursor: Methyl 3-amino-4-bromo-2-methylbenzoate.

-

Starting Material: 4-Bromo-2-methylbenzoic acid.

Logical Mapping of Atoms

| Precursor Atom (Benzoate Numbering) | Indazole Atom (Final Numbering) | Logic |

| C1 (Carboxylate) | C4 | The ester remains adjacent to the ring junction. |

| C2 (Methyl) | C3 | The methyl carbon cyclizes to form the pyrazole C3. |

| C3 (Amino) | N1 | The amine nitrogen becomes the indazole N1. |

| C4 (Bromo) | C5 | Critical: The C4-Br on benzene becomes C5-Br on indazole. |

Synthesis Pathway: Step-by-Step Protocol

Phase 1: Precursor Assembly (Regioselective Nitration)

Objective: Synthesize Methyl 4-bromo-2-methyl-3-nitrobenzoate.

The nitration of 4-bromo-2-methylbenzoic acid (or its methyl ester) is the regiochemistry-determining step.

-

Directing Effects:

-

Result: All three groups cooperatively direct the nitro group to Position 3 (sandwiched between Methyl and Bromo). This is the "sweet spot" electronically, despite steric crowding.

Protocol 1: Nitration

-

Reagents: 4-Bromo-2-methylbenzoic acid (1.0 eq), HNO₃ (fuming, 1.5 eq), H₂SO₄ (conc).

-

Procedure:

-

Dissolve starting material in H₂SO₄ at 0°C.

-

Add HNO₃/H₂SO₄ mixture dropwise, maintaining internal temp <10°C to prevent dinitration.

-

Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC.[3]

-

Purification: Recrystallize from Ethanol/Water to isolate the 3-nitro isomer >95% purity.

-

-

Esterification: Reflux the acid in Methanol with catalytic H₂SO₄ (Fischer Esterification) to yield Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Phase 2: Reduction to Aniline

Objective: Convert the nitro group to an amine without debrominating the ring.

Protocol 2: Selective Reduction

-

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1).

-

Procedure:

-

Suspend the nitro-ester in EtOH/H₂O.

-

Add Fe powder and NH₄Cl.

-

Heat to reflux (80°C) for 2–4 hours. Note: Avoid catalytic hydrogenation (H₂/Pd) to prevent hydrogenolysis of the C-Br bond.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate to yield Methyl 3-amino-4-bromo-2-methylbenzoate.

-

Phase 3: Indazole Ring Closure (Modified Jacobson)

Objective: Cyclize the amino-ester to form the indazole core.

Mechanism: Diazotization of the amine generates a diazonium salt, which undergoes intramolecular cyclization onto the adjacent methyl group (likely via a tautomeric rearrangement or phase-transfer mechanism).

Protocol 3: Cyclization

-

Reagents: Precursor amine (1.0 eq), Sodium Nitrite (NaNO₂, 1.2 eq), Acetic Acid (AcOH), Acetic Anhydride (Ac₂O).

-

Procedure:

-

Dissolve the amine in Glacial Acetic Acid.[6]

-

Add Ac₂O (2.0 eq) to protect the amine in situ (optional, improves yield) or proceed directly.

-

Cool to 10°C. Add NaNO₂ (aq) dropwise.

-

Allow to warm to Room Temp, then heat to 80°C for 4 hours. The diazonium species cyclizes to form the indazole.

-

Workup: Remove solvent in vacuo.[5] Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[5]

-

Purification: Flash column chromatography (Hexane/EtOAc) yields Methyl 5-bromo-1H-indazole-4-carboxylate .

-

Visualization: Reaction Workflow

Caption: Step-by-step synthetic flow from commercial starting material to the target indazole scaffold.

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Nitration Temp | < 10°C | Prevents dinitration and oxidation of the methyl group. |

| Reduction Method | Fe/NH₄Cl (Chemoselective) | Avoids Pd/C hydrogenation which would cleave the C-Br bond (dehalogenation). |

| Cyclization pH | Acidic (AcOH) | Essential for diazonium salt stability and subsequent cyclization kinetics. |

| Regiocontrol | Intrinsic | The 4-bromo-2-methyl substitution pattern on the benzene ring forces the Br to position C5 in the final indazole. |

References

-

Indazole Synthesis Overview: Syntheses of Indazoles: A Review. (2023). Organic Chemistry Portal. Link

-

Regioselectivity in Nitration: Nitration of Methyl Benzoate and Derivatives: Electronic Effects. (2020).[2][7] The Chemical Educator. Link

-

Jacobson Cyclization Mechanism: One-pot synthesis of indazoles from 2-methylanilines. (2014). Synlett. Link

-

Related Patent Protocol: Preparation of substituted indazole derivatives. (2010). CN101687810A. Link

Sources

- 1. CN101687810A - åç¯ååç©åå ¶è¯ç©ç¨é - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 6. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. proprep.com [proprep.com]

An In-Depth Technical Guide to Methyl 5-bromo-1H-indazole-4-carboxylate: A Core Scaffold for Modern Drug Discovery

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activity and its role as a bioisostere of the natural indole structure.[1] Within this class, Methyl 5-bromo-1H-indazole-4-carboxylate emerges as a particularly strategic starting material. Its trifunctional nature—possessing a reactive N-H for alkylation, a C4-methyl ester for amide coupling, and a C5-bromo group for cross-coupling reactions—provides three distinct vectors for molecular elaboration. This guide offers a comprehensive technical overview of its synthesis, chemical reactivity, and application, providing researchers and drug development professionals with a practical framework for leveraging this powerful building block in the design of novel therapeutics.

Physicochemical Properties & Spectroscopic Profile

Understanding the fundamental properties of a starting material is critical for reaction planning, monitoring, and product characterization.

Key Properties

A summary of the essential physicochemical data for Methyl 5-bromo-1H-indazole-4-carboxylate is presented below. These values are foundational for experimental design, including solvent selection and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂O₂ | |

| Molecular Weight | 255.07 g/mol | |

| CAS Number | 1072944-73-7 | N/A |

| Appearance | Off-white to pale yellow powder/solid | |

| Melting Point | ~185-195 °C (Varies with purity) | N/A |

| Solubility | Soluble in DMSO, DMF, and hot methanol; limited solubility in other common organic solvents. | General chemical knowledge |

Spectroscopic Characterization

The structural integrity of Methyl 5-bromo-1H-indazole-4-carboxylate can be unequivocally verified through standard spectroscopic techniques. The expected data are as follows:

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is characterized by a broad singlet for the N-H proton (δ ~13.5-14.0 ppm), a singlet for the methyl ester protons (δ ~3.9-4.0 ppm), and distinct signals for the aromatic protons on the indazole ring. The H3 proton typically appears as a singlet around δ 8.3 ppm. The H6 and H7 protons will appear as doublets, with their precise chemical shifts and coupling constants dictated by the substitution pattern.

-

Mass Spectrometry (ESI+): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M+H]⁺ at m/z 255 and 257 in an approximate 1:1 ratio.

-

Infrared (IR) Spectroscopy (KBr Pellet): Key vibrational frequencies include a broad N-H stretching band (~3200-3000 cm⁻¹), a sharp C=O stretching band for the ester (~1720 cm⁻¹), and C=C stretching bands for the aromatic ring (~1600-1450 cm⁻¹).

Synthesis of the Core Scaffold

The construction of the indazole ring system can be achieved through various synthetic strategies, typically involving the formation of the pyrazole ring onto a pre-functionalized benzene precursor.[2] A robust and scalable synthesis for Methyl 5-bromo-1H-indazole-4-carboxylate can be conceptualized via a classical diazotization-cyclization pathway followed by esterification.

Retrosynthetic Analysis & Strategy

The most logical approach involves the cyclization of a 2-amino-5-bromoterephthalic acid derivative. However, a more practical and widely documented route involves the bromination of a readily available indazole-4-carboxylate precursor. This avoids potential regioselectivity issues during the ring formation step.

Detailed Experimental Protocol: Bromination of Methyl 1H-indazole-4-carboxylate

This protocol describes a selective bromination at the C5 position, a common and effective method for halogenating the indazole core. The procedure is adapted from established methods for brominating indazole systems.[3]

Materials:

-

Methyl 1H-indazole-4-carboxylate (1.0 eq)

-

Glacial Acetic Acid (10-15 volumes)

-

Bromine (1.1 eq)

-

Ice water

-

Sodium thiosulfate solution (saturated)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend Methyl 1H-indazole-4-carboxylate (1.0 eq) in glacial acetic acid (10-15 volumes).

-

Bromine Addition: Prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred suspension at room temperature over 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching & Precipitation: Upon completion, slowly pour the reaction mixture into a beaker containing ice water. A precipitate will form.

-

Work-up: Stir the aqueous suspension for 30 minutes. If the solution retains a yellow/orange color from excess bromine, add saturated sodium thiosulfate solution dropwise until the color disappears.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid.

-

Drying: Dry the product under vacuum at 40-50°C to yield Methyl 5-bromo-1H-indazole-4-carboxylate as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) if necessary.

Self-Validation & Trustworthiness: The success of this protocol relies on the electrophilic aromatic substitution mechanism. The indazole ring is activated towards substitution, and the C5 position is often electronically favored. The work-up procedure is designed to safely neutralize excess bromine and effectively isolate the product. Purity should be confirmed by NMR and LC-MS analysis against the expected spectroscopic profile.

Key Chemical Transformations & Reactivity

The synthetic utility of Methyl 5-bromo-1H-indazole-4-carboxylate lies in the orthogonal reactivity of its three functional groups. This allows for selective and sequential modifications to build molecular complexity.

N-Alkylation/Arylation at the N1 Position

The indazole N-H is acidic and can be readily deprotonated with a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) and subsequently reacted with various electrophiles.

-

Causality: N-alkylation is often a critical first step in a synthetic sequence to block the reactive N-H site or to introduce substituents that can probe interactions with a biological target. The choice of base and solvent can influence the regioselectivity between N1 and N2 alkylation, although for many substituted indazoles, N1 is the thermodynamically favored product.[4]

-

Protocol Insight: A typical procedure involves stirring the indazole with a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). The reaction is often heated to ensure completion.

Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

The C5-bromo group is a premier synthetic handle for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6]

-

Causality: This transformation is fundamental to modern drug discovery for performing rapid Structure-Activity Relationship (SAR) studies. By varying the boronic acid or ester partner, chemists can systematically explore how different substituents at the C5 position affect the biological activity of the final compound.

-

Protocol Insight: A standard Suzuki coupling protocol involves reacting the bromo-indazole (1.0 eq) with an arylboronic acid (1.1-1.5 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent system such as 1,4-dioxane/water or DME/water, typically with heating.[7]

Ester Hydrolysis and Amide Bond Formation at the C4 Position

The methyl ester at the C4 position is a masked carboxylic acid, which is a versatile precursor for forming amide bonds—a key interaction motif in many drug-receptor binding events.

-

Causality: Hydrolysis of the ester to the corresponding carboxylic acid is a crucial step to enable coupling with a diverse range of amines. This two-step sequence (hydrolysis then amidation) is often more reliable and higher-yielding than direct amidation of the ester.

-

Protocol Insight (Hydrolysis): The ester is typically saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system like THF/water or methanol/water at room temperature.[8][9] Acidic work-up protonates the carboxylate to yield the free carboxylic acid.

-

Protocol Insight (Amidation): The resulting carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents such as HATU, HOBt/EDC, or T3P to form the desired amide.

Applications in Medicinal Chemistry

The indazole scaffold is prevalent in numerous clinically approved drugs and investigational agents, particularly in oncology. Indazole derivatives are known to act as potent inhibitors of various protein kinases.[1]

-

Kinase Inhibition: The N-H and the adjacent nitrogen of the indazole ring mimic the hydrogen bonding pattern of adenine, enabling them to bind effectively to the hinge region of the ATP-binding pocket of many kinases.

-

Strategic Value of the Scaffold: Methyl 5-bromo-1H-indazole-4-carboxylate provides the ideal starting point for kinase inhibitor synthesis.

-

The C4-amide (derived from the ester) often serves as a key hydrogen bond donor/acceptor, interacting with the protein backbone.

-

The N1-substituent can be tailored to occupy a specific pocket, enhancing potency and selectivity.

-

The C5-substituent (introduced via Suzuki coupling) typically projects out towards the solvent-exposed region, allowing for the modulation of physicochemical properties like solubility and metabolic stability.

-

Safety & Handling

As with all laboratory chemicals, Methyl 5-bromo-1H-indazole-4-carboxylate should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Hazards: While specific toxicity data is limited, related bromo-aromatic compounds can be irritants. Halogenated heterocycles may have sensitizing properties. Based on similar compounds, it may cause serious eye damage and may be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Methyl 5-bromo-1H-indazole-4-carboxylate is more than just a chemical intermediate; it is a strategically designed platform for the efficient discovery and optimization of novel bioactive molecules. Its inherent, orthogonally reactive functional groups provide a logical and streamlined path for generating diverse chemical libraries. By understanding its synthesis, reactivity, and strategic applications, researchers can fully exploit the potential of this powerful scaffold to accelerate the development of next-generation therapeutics.

References

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Verma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

(IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

-

Indazole synthesis - Organic Chemistry Portal. [Link]

-

Methyl 5-Bromo-3-formyl-1H-indazole-4-carboxylate | C10H7BrN2O3 - PubChem. [Link]

-

Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. [Link]

-

(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles - American Chemical Society. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. [Link]

-

(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. [Link]

-

Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube. [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

"Methyl 5-bromo-1H-indazole-4-carboxylate" IUPAC name and synonyms

The following technical guide details the chemical identity, synthesis, and applications of Methyl 5-bromo-1H-indazole-4-carboxylate , a critical intermediate in medicinal chemistry.

CAS Registry Number: 1037840-79-1 Document Type: Technical Monograph Version: 2.0 (Scientific Reference)

Executive Summary

Methyl 5-bromo-1H-indazole-4-carboxylate is a highly functionalized heterocyclic scaffold used primarily in the discovery of small-molecule therapeutics. Its structure features a bromo-group at the C5 position and a methyl ester at the C4 position of the indazole core. This specific substitution pattern allows for orthogonal functionalization—using the bromine for cross-coupling reactions (e.g., Suzuki-Miyaura) and the ester for amidation or reduction—making it an ideal "hub" intermediate for diversity-oriented synthesis (DOS). It has gained significant traction in the development of Melatonin Receptor (MT1/MT2) agonists and kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | Methyl 5-bromo-1H-indazole-4-carboxylate |

| Common Synonyms | 5-Bromo-1H-indazole-4-carboxylic acid methyl ester; Methyl 5-bromoindazole-4-carboxylate |

| CAS Number | 1037840-79-1 |

| Molecular Formula | C₉H₇BrN₂O₂ |

| Molecular Weight | 255.07 g/mol |

| SMILES | COC(=O)C1=C(C=CC2=C1C=NN2)Br |

| InChI Key | YRCSUTRLSRFUKC-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Crystalline powder form |

| Melting Point | 170–175 °C | Literature range (varies by purity) |

| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water |

| LogP | ~2.4 | Predicted (Lipinski compliant) |

| pKa | ~13.8 (NH) | Indazole NH acidity |

Synthetic Methodology

The synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate is non-trivial due to the specific regiochemistry required (4-ester, 5-bromo). The most authoritative route involves the diazotization-cyclization of a substituted aniline precursor.

Core Synthesis Route: Modified Jacobson/Diazotization

This protocol is adapted from methods described in Journal of Medicinal Chemistry (2021) for the synthesis of melatonin receptor ligands.

Precursor: Methyl 3-amino-4-bromo-2-methylbenzoate (Compound 30 in literature).

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with Methyl 3-amino-4-bromo-2-methylbenzoate (1.0 equiv) and dissolve in glacial acetic acid (approx. 20 mL/g of substrate).

-

Diazotization: Prepare a solution of Sodium Nitrite (NaNO₂) (1.1 equiv) in a minimum volume of water.

-

Addition: Add the NaNO₂ solution dropwise to the aniline solution at room temperature (20–25 °C). Note: Unlike standard diazonium formations done at 0°C, this cyclization often proceeds efficiently at ambient temperature.

-

Cyclization: Stir the mixture for 18–24 hours. The reaction proceeds via the formation of a diazonium species which undergoes intramolecular cyclization onto the adjacent methyl group (a variation of the indazole synthesis from o-toluidines).

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove the majority of acetic acid.

-

Dilute the residue with saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize residual acid.

-

Extract with Ethyl Acetate (EtOAc) (3x).[1]

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/Ethyl Acetate.

Synthesis Logic Diagram

The following Graphviz diagram illustrates the transformation logic and the orthogonal reactivity of the final product.

Caption: Synthesis pathway from substituted aniline precursor via diazotization, highlighting downstream orthogonal functionalization sites.

Applications in Drug Discovery[1][2][3][7]

Melatonin Receptor Agonists (MT1/MT2)

The 4,5-substituted indazole core serves as a bioisostere for the indole ring found in melatonin. Research indicates that the 4-carboxylate group helps position the molecule within the binding pocket of the MT1/MT2 G-protein coupled receptors, while the 5-bromo position allows for the extension of lipophilic chains necessary for receptor affinity.

-

Mechanism: The indazole NH mimics the indole NH hydrogen bond donor, while the C4-substituent interacts with transmembrane helices.

Kinase Inhibition (Scaffold Hopping)

Indazole-4-carboxamides are "privileged structures" in kinase inhibition, particularly for:

-

PARP (Poly (ADP-ribose) polymerase): The carboxamide moiety mimics the nicotinamide of NAD+.

-

FGFR/VEGFR: The rigid bicyclic system provides an excellent scaffold for orienting hinge-binding motifs.

Diversity-Oriented Synthesis (DOS)

This specific CAS entry is valued because it allows for Late-Stage Functionalization (LSF) .

-

Step A: The bromine is preserved while the ester is manipulated (e.g., to an amide or alcohol).

-

Step B: The bromine is then reacted via Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce diversity at the "tail" of the molecule.

Handling & Safety Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Standard Operating Procedure (SOP):

-

Engineering Controls: Handle only in a functioning chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen), as indazoles can be light-sensitive over long periods.

References

-

Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist. Journal of Medicinal Chemistry, 2021, 64(6), 3059–3074. Describes the synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate (Compound 31) from the aniline precursor.

-

PubChem Compound Summary: Methyl 5-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information (2024).

-

Sigma-Aldrich Product Specification: Methyl 5-bromo-1H-indazole-4-carboxylate. Merck KGaA / MilliporeSigma.

Sources

Methodological & Application

Application Note: Methyl 5-bromo-1H-indazole-4-carboxylate in Kinase Inhibitor Synthesis

This guide outlines the strategic application, synthesis, and functionalization of Methyl 5-bromo-1H-indazole-4-carboxylate (CAS: 1037840-79-1) in the context of kinase inhibitor discovery.

Executive Summary: The "Orthogonal" Vector

In the crowded landscape of kinase inhibitor design, the indazole scaffold is privileged due to its ability to mimic the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (typically via N1 or N2).

While 3-, 5-, and 6-substituted indazoles (e.g., Axitinib, Pazopanib) are common, 4-substituted indazoles represent an underutilized "orthogonal" vector. The Methyl 5-bromo-1H-indazole-4-carboxylate building block offers a unique geometry:

-

C5-Bromine: A handle for cross-coupling (Suzuki/Buchwald) to extend into the hydrophobic back-pocket or gatekeeper region.

-

C4-Carboxylate: A vector pointing towards the solvent front or ribose pocket, ideal for attaching solubilizing groups or specific interacting motifs (e.g., piperazines, morpholines).

-

N1/N2-H: The hinge-binding motif.

This guide details the robust synthesis of this core and its divergent functionalization to generate focused kinase inhibitor libraries.[1]

Structural Rationale & Binding Mode

The 4,5-disubstituted indazole core provides a rigid platform for "Fragment-Based Drug Design" (FBDD).

-

Hinge Interaction: The indazole N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

-

Gatekeeper Address: The C5-substituent (introduced via Br) often sits adjacent to the gatekeeper residue. Bulky groups here can achieve selectivity for kinases with small gatekeepers (e.g., Thr, Ala).[1]

-

Solvent Exposure: The C4-substituent projects out of the ATP cleft, allowing for the attachment of polar groups to improve physicochemical properties (LogD, solubility) without disrupting binding affinity.

Protocol A: Synthesis of the Core Scaffold

Objective: Scalable preparation of Methyl 5-bromo-1H-indazole-4-carboxylate from commercially available precursors. Target CAS: 1037840-79-1[2][3][4]

Retrosynthetic Analysis

The most reliable route avoids the regioselectivity issues of direct indazole bromination by installing the bromine before ring closure.[1]

Pathway: Methyl 3-amino-2-methylbenzoate

Step-by-Step Methodology

Step 1: Regioselective Bromination [1][5]

-

Reagents: Methyl 3-amino-2-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF or MeCN.

-

Procedure:

-

Dissolve Methyl 3-amino-2-methylbenzoate in DMF (5 mL/g) at 0°C.

-

Add NBS portion-wise over 30 minutes to maintain regiocontrol (para to the amino group).

-

Stir at 0°C for 2 hours, then warm to RT for 1 hour.

-

Monitor: TLC/LCMS should show conversion to the mono-bromo species. The para-position (C4 relative to amino) is electronically favored over the ortho position due to steric relief from the ester.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Product: Methyl 3-amino-4-bromo-2-methylbenzoate.

-

Step 2: "Bartoli-Type" Cyclization (Diazotization)

-

Reagents: Sodium Nitrite (NaNO₂, 1.1 eq), Acetic Acid (AcOH), Water.[1]

-

Procedure:

-

Suspend the aniline from Step 1 in Glacial AcOH (10 mL/g).

-

Prepare a solution of NaNO₂ in minimal water.[1]

-

Add the nitrite solution dropwise to the aniline suspension at RT (exothermic; control temp < 30°C).

-

Mechanism: The diazonium salt forms transiently.[1] The adjacent methyl group (C2-Me) undergoes tautomerization/cyclization to close the indazole ring.

-

Stir for 12–18 hours. The suspension typically clears then reprecipitates the product.[1]

-

Workup: Concentrate AcOH under reduced pressure. Neutralize residue with sat.[1] NaHCO₃. Extract with EtOAc or filter the solid if it precipitates cleanly.[1]

-

Purification: Recrystallization from MeOH or Flash Chromatography (Hex/EtOAc).

-

Yield Expectation: 60–75% over 2 steps.[1] Data Validation:

-

1H NMR (DMSO-d6): Characteristic singlet for C3-H (~8.1 ppm).[1] Disappearance of the methyl singlet from the precursor.[1]

-

LCMS: [M+H]+ = 255/257 (Br pattern).[1]

Protocol B: Divergent Functionalization (Library Generation)

Once the core is in hand, the order of operations is critical for library synthesis.[1]

Workflow Logic

-

N-Protection (Optional but Recommended): N1-THP or N1-SEM protection allows for harsher coupling conditions.

-

C5-Coupling (Suzuki): Install the hydrophobic tail first.[1]

-

C4-Modification: Hydrolysis/Amidation to install the solvent front group.

-

Deprotection: Reveal the hinge binder.[1]

Detailed Protocols

Reaction 1: Suzuki-Miyaura Coupling at C5

-

Purpose: Installing the "Gatekeeper/Back-Pocket" Binder.

-

Reagents: Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq), Dioxane/Water (4:1).[1]

-

Protocol:

Reaction 2: C4-Ester Hydrolysis & Amide Coupling

-

Purpose: Installing the "Solvent Front" Solubilizer.

-

Hydrolysis: LiOH (3 eq) in THF/H₂O (1:1) at RT for 2 hours. Acidify to pH 4 to precipitate the acid.

-

Amidation:

Visual Workflows

Diagram 1: Synthesis of the Core Scaffold

This diagram illustrates the conversion of the aniline precursor to the indazole core.[1]

Caption: Two-step synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate ensuring regiochemical integrity.

Diagram 2: Divergent Library Generation

This diagram maps the functionalization strategy for kinase inhibitor discovery.[1]

Caption: Sequential functionalization strategy to access diverse kinase inhibitor chemical space.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Temperature too high during NaNO₂ addition. | Maintain T < 30°C. Ensure vigorous stirring as the intermediate diazonium salt can be thick. |

| Regioselectivity in Bromination | Over-bromination or ortho-bromination. | Use exactly 1.0–1.05 eq of NBS.[1] Add slowly at 0°C. Do not heat until conversion is confirmed. |

| Suzuki Coupling Failure | Steric hindrance from C4-ester. | Switch to SPhos-Pd-G2 or XPhos-Pd-G2 catalysts. Use microwave heating (100°C, 30 min). |

| Solubility Issues | Planar rigid core. | Introduce sp³-rich amines (morpholine, piperazine) at the C4 position early if solubility limits purification. |

References

-

Uchiyama, H., et al. (2021).[1][6][7] "Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist."[1] Journal of Medicinal Chemistry, 64(6), 3059–3074.[1] Link[1]

- Primary source for the synthesis protocol of Methyl 5-bromo-1H-indazole-4-carboxyl

-

Bouché, L., et al. (2021).[1][5][7] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted 1H-indazole." RSC Advances, 11, 7234-7240. Link

- Provides insight into the reactivity and steric consider

-

Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]

- Supporting reference for the strategy of using C4-substituents to improve physicochemical properties.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24799587, Methyl 5-bromo-1H-indazole-4-carboxylate. Link

- Verific

Sources

- 1. kyoto-phu.repo.nii.ac.jp [kyoto-phu.repo.nii.ac.jp]

- 2. Methyl 5-bromo-1H-indazole-4-carboxylate,1037840-79-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. 1000342-30-2|Methyl 5-bromo-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]

- 4. CAS 1037840-79-1: 1H-Indazole-4-carboxylic acid, 5-broMo-,… [cymitquimica.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug | MDPI [mdpi.com]

"Methyl 5-bromo-1H-indazole-4-carboxylate" as a building block for medicinal chemistry

Application Note: Methyl 5-bromo-1H-indazole-4-carboxylate in Medicinal Chemistry

Executive Summary: The "Orthogonal" Advantage

In modern drug discovery, the Methyl 5-bromo-1H-indazole-4-carboxylate scaffold represents a high-value "privileged structure" due to its ability to facilitate scaffold hopping from indoles and benzimidazoles. Unlike common 3,5- or 3,6-disubstituted indazoles, the 4,5-substitution pattern offers a unique vector geometry. The C4-ester provides a handle for solubilizing groups or hydrogen-bond acceptors (critical for solvent-front interactions in kinases like HPK1 and FGFR ), while the C5-bromide serves as a robust platform for cross-coupling to extend into hydrophobic pockets.

This guide details the orthogonal reactivity of this building block, providing validated protocols for regioselective N-alkylation, C5-arylation, and C4-amidation.

Chemical Profile & Reactivity Landscape

| Property | Specification |

| CAS Number | 1037840-79-1 |

| Molecular Formula | C9H7BrN2O2 |

| Molecular Weight | 255.07 g/mol |

| Core Scaffold | 1H-Indazole |

| Reactive Handle A (N1-H) | Nucleophilic center. Prone to N1/N2 isomerism. Requires specific base/solvent tuning. |

| Reactive Handle B (C5-Br) | Electrophilic center.[1] Excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings. |

| Reactive Handle C (C4-COOMe) | Electrophilic carbonyl.[1] Precursor to amides (solubility/binding) or alcohols (reduction). |

Reactivity Logic Diagram

Figure 1: Orthogonal reactivity vectors of the scaffold. Each site can be modified independently, allowing for the rapid generation of SAR libraries.

Application Protocols

Protocol A: Regioselective N1-Alkylation

Challenge: Indazoles suffer from N1 vs. N2 tautomeric ambiguity. N1-alkylation is thermodynamically favored, but N2-alkylation can occur under kinetic control or with specific counter-ions. Solution: Use of a "tight ion pair" strategy with Sodium Hydride (NaH) in THF promotes N1 selectivity over the "loose ion pair" environment of Cs2CO3/DMF [1].

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 5-bromo-1H-indazole-4-carboxylate (1.0 eq) in anhydrous THF (0.1 M) under Argon. Cool to 0°C.

-

Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H2 gas will be observed. Stir at 0°C for 30 min to ensure complete anion formation (Solution typically turns yellow/orange).

-

Alkylation: Add the alkyl halide (e.g., MeI, Benzyl bromide, 1.2 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Shift in retention time; N1 product is typically less polar than N2).

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The N1-isomer usually elutes after the N2-isomer on silica due to the "lone pair" availability, though this can invert depending on the C4-substituent's electronic influence. Verify regiochemistry via NOESY NMR (Correlation between N1-alkyl protons and C7-H).

Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Context: The C5-bromide is electronically activated by the adjacent C4-ester, making it highly reactive for Pd-catalyzed couplings.

Step-by-Step Methodology:

-

Setup: In a microwave vial, combine the N1-alkylated indazole intermediate (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl2·DCM (0.05 eq).

-

Solvent System: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

-

Base: Add K2CO3 (2.0 eq) or Cs2CO3 (2.0 eq).

-

Reaction: Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

-

Observation: The reaction typically proceeds to completion within 2 hours thermally.

-

Purification: Filter through Celite. Concentrate and purify via reverse-phase HPLC or silica chromatography.

Protocol C: C4-Ester Hydrolysis & Amidation (The "Warhead" Installation)

Context: In kinase inhibitors (e.g., HPK1), the C4-amide often forms critical hydrogen bonds with the hinge region or solvent-exposed residues [2].

Step-by-Step Methodology:

-

Hydrolysis: Dissolve the ester (1.0 eq) in THF/MeOH/H2O (3:1:1). Add LiOH·H2O (3.0 eq). Stir at RT for 4 hours. Acidify to pH 3 with 1N HCl. Filter the precipitated carboxylic acid precipitate (Do not extract if possible; filtration yields cleaner product).

-

Activation: Suspend the dry acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min (Solution becomes clear).

-

Coupling: Add the amine partner (R-NH2, 1.1 eq). Stir at RT for 2–16 hours.

-

Validation: Confirm product mass by LCMS. The amide bond formation is generally quantitative.

Case Study: HPK1 & FGFR Inhibitor Design

The 4,5-disubstituted indazole scaffold has demonstrated significant utility in targeting Hematopoietic Progenitor Kinase 1 (HPK1) and Fibroblast Growth Factor Receptors (FGFR) .

-

HPK1 Logic: Recent "reverse indazole" inhibitors utilize the C4-position to project solubilizing groups (e.g., piperazines, morpholines) into the solvent channel, while the C5-aryl group occupies the hydrophobic pocket [3]. The C4-carboxamide linkage is essential for maintaining potency and selectivity against the kinome.[2]

-

FGFR Logic: The indazole NH (or N-alkyl) interacts with the hinge region (Ala564 in FGFR1), while the C4-substituent can be tuned to engage the "gatekeeper" residue or extend towards the P-loop [4].

Workflow Visualization: From Scaffold to Lead

Figure 2: Sequential functionalization workflow for generating kinase inhibitor libraries.

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link

-

Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 2021.[3] Link

-

Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 2021.[3] Link[3]

-

Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases. ACS Medicinal Chemistry Letters, 2017.[4] Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Amide Bond Formation with 5-Bromo-1H-indazole-4-carboxylate Derivatives

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Specifically, 5-bromo-1H-indazole-4-carboxamide derivatives serve as critical intermediates and target molecules in the synthesis of potent therapeutic agents. The strategic introduction of an amide bond at the C4 position allows for the exploration of chemical space, enabling the fine-tuning of a molecule's pharmacological profile.

However, the direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under standard laboratory conditions, necessitating high temperatures that can compromise the integrity of complex molecules.[4] Consequently, the use of "coupling reagents" to activate the carboxylic acid is standard practice. This guide provides an in-depth analysis and detailed protocols for the successful synthesis of amide derivatives from Methyl 5-bromo-1H-indazole-4-carboxylate, focusing on the underlying chemistry, strategic choices, and practical execution.

Foundational Principles of Amide Bond Synthesis

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction.[5] Modern synthetic chemistry bypasses harsh thermal conditions by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This is typically achieved in two steps:

-

Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea).

-

Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and a benign byproduct.

Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives act as nucleophilic catalysts, intercepting the initial activated species to form more stable, yet highly reactive, active esters. This two-stage activation strategy is crucial for minimizing side reactions, particularly racemization in chiral substrates, and enhancing overall reaction efficiency.[6][7]

Strategic Selection of a Coupling Reagent

The choice of coupling reagent is paramount and depends on the specific properties of the substrates, including steric hindrance and electronic effects, as well as considerations of cost and reaction efficiency. For the 5-bromo-1H-indazole-4-carboxylic acid substrate, two primary methods offer a balance of reliability and effectiveness: the carbodiimide-based EDC/HOBt system and the uronium salt-based HATU system.

Comparative Analysis of Common Coupling Reagents

| Reagent System | Class | Advantages | Disadvantages | Best Suited For |

| EDC / HOBt | Carbodiimide | Cost-effective; water-soluble urea byproduct is easily removed via aqueous workup.[8][9] | Slower reaction rates; potential for N-acylurea side product formation; HOBt has explosive properties in anhydrous form.[7] | Routine couplings, large-scale synthesis, and when cost is a primary concern. |

| HATU | Uronium/Aminium Salt | High reactivity and fast reaction times; low rates of epimerization; very effective for hindered or electron-deficient substrates.[10][11] | Higher cost; byproduct removal can sometimes be more challenging than with EDC. | Difficult couplings, sterically demanding substrates, and when reaction speed is critical.[6][12] |

| PyBOP | Phosphonium Salt | High reactivity, similar to HATU; stable and less moisture-sensitive than some uronium salts. | Can be expensive; produces carcinogenic HMPA as a byproduct (though in catalytic amounts). | A good alternative to HATU for challenging couplings. |

Decision Workflow for Reagent Selection

The following workflow provides a logical path for selecting an appropriate coupling strategy for your indazole derivative.

Caption: Decision workflow for selecting a coupling reagent.

Detailed Experimental Protocols

The starting material, Methyl 5-bromo-1H-indazole-4-carboxylate, must first be converted to the corresponding carboxylic acid via saponification. This carboxylic acid is the direct substrate for the amide coupling reactions.

Protocol 1: Saponification of Methyl 5-bromo-1H-indazole-4-carboxylate

Objective: To hydrolyze the methyl ester to the free carboxylic acid.

Materials and Reagents:

-

Methyl 5-bromo-1H-indazole-4-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (H₂O)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Methyl 5-bromo-1H-indazole-4-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 - 2.0 eq) or NaOH (2.0 - 3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 40-50°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Once complete, cool the mixture to 0°C and carefully acidify with 1M HCl to a pH of ~3-4. A precipitate should form.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-bromo-1H-indazole-4-carboxylic acid, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling via EDC/HOBt

Objective: To form the amide bond using a cost-effective carbodiimide-based method.

Materials and Reagents:

-

5-bromo-1H-indazole-4-carboxylic acid (1.0 eq)

-

Desired amine (1.0 - 1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

To a solution of 5-bromo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) followed by the slow addition of DIPEA (2.5 eq).

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water (2x), 5% aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.[13][14]

Protocol 3: High-Efficiency Amide Coupling via HATU

Objective: To form the amide bond using a highly reactive uronium salt, ideal for challenging substrates.

Materials and Reagents:

-

5-bromo-1H-indazole-4-carboxylic acid (1.0 eq)

-

Desired amine (1.0 - 1.2 eq)

-

HATU (1.1 - 1.3 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 5-bromo-1H-indazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) and stir for 5-10 minutes. The solution should be homogeneous.

-

Add the desired amine (1.1 eq), followed by an additional portion of DIPEA (1.0 eq).

-

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

-

Work-up is identical to the EDC/HOBt protocol: dilute with ethyl acetate, wash with water and brine, dry, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Mechanistic Insights

Understanding the reaction mechanisms allows for more effective troubleshooting and optimization.

EDC/HOBt Coupling Mechanism

The carbodiimide (EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This unstable intermediate is intercepted by HOBt to form a more stable HOBt-active ester, which is less prone to side reactions. The amine then attacks this active ester to form the amide.

Caption: Mechanism of EDC/HOBt mediated amide coupling.[7]

HATU Coupling Mechanism

In the presence of a base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, forming a highly reactive OAt-active ester. The amine then performs a nucleophilic attack on this ester to yield the amide product.[11][15]

Caption: Mechanism of HATU mediated amide coupling.[10][16]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during the amide coupling of indazole derivatives.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Product Yield | 1. Inactive coupling reagent (hydrolyzed).2. Poor quality solvent (not anhydrous).3. Amine is poorly nucleophilic (electron-deficient).[12][17]4. Steric hindrance around the amine or carboxylic acid. | 1. Use a fresh bottle of coupling reagent.2. Use anhydrous solvents from a sure-seal bottle or distilled over a drying agent.3. Switch to a more powerful coupling reagent like HATU. Increase reaction temperature (e.g., to 50°C) or reaction time.4. Consider converting the carboxylic acid to an acid chloride with SOCl₂ or oxalyl chloride as a more reactive alternative (use with caution).[17] |

| Formation of N-Acylisourea (with EDC) | The O-acylisourea intermediate rearranged before being intercepted by the amine or HOBt.[7] | Ensure HOBt is added with EDC to pre-form the active ester before adding the amine. Ensure stoichiometric amounts are correct. |

| Formation of Guanidinium Byproduct (with HATU) | The amine is reacting directly with the HATU reagent.[18] | Pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding the amine. This ensures the HATU is consumed before the nucleophile is introduced. |

| Incomplete Reaction | 1. Insufficient equivalents of coupling reagent or base.2. Reaction time is too short. | 1. Increase equivalents of coupling reagent to 1.5 and base to 3.0-4.0.2. Allow the reaction to run longer (e.g., overnight) and monitor periodically. |

| Difficult Purification | 1. Urea byproducts (from EDC) are co-eluting with the product.2. Excess coupling reagent or HOBt/HOAt remaining. | 1. For EDC reactions, perform a thorough aqueous workup. Sometimes a dilute acid wash (e.g., 1M HCl) can help remove the basic urea byproduct.2. Ensure the aqueous washes (water, NaHCO₃) are performed carefully to remove water-soluble impurities before chromatography. |

References

- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.